molecular formula C16H20N2O3 B5309789 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5309789
M. Wt: 288.34 g/mol
InChI Key: QKKBKGWFCAEHLV-UHFFFAOYSA-N
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Description

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate as the starting material. The process includes reductive amination, alkalinity configuration flip, and hydrogenation to remove the protecting group, resulting in the target compound . The reaction conditions are generally mild, making the process efficient and cost-effective.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The scalability of the synthesis method ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets the PB2 subunit of RNA polymerase, inhibiting the replication of the virus . The compound’s unique bicyclic structure allows it to fit into specific binding sites, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic molecules such as:

Uniqueness

What sets 3-{[(3-PYRIDYLMETHYL)AMINO]CARBONYL}BICYCLO[222]OCTANE-2-CARBOXYLIC ACID apart is its specific functional groups and the presence of the pyridylmethylamino moiety

Properties

IUPAC Name

3-(pyridin-3-ylmethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(18-9-10-2-1-7-17-8-10)13-11-3-5-12(6-4-11)14(13)16(20)21/h1-2,7-8,11-14H,3-6,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKBKGWFCAEHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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